BPR1J-097 Hydrochloride

FLT3-D835Y Resistance Mutation Acute Myeloid Leukemia

Selective FLT3 inhibitor with IC50 1-11 nM, active against FLT3-ITD and D835Y mutant (IC50=3 nM). Distinct sulphonamide pharmacophore with minimal c-KIT inhibition (49% at 1 µM). Hydrochloride salt ensures aqueous solubility for HTS reproducibility. Validated in vivo at 25 mg/kg in MOLM-13 xenografts with favorable rat PK (T1/2=4.5 h). Ideal comparator for quizartinib resistance studies.

Molecular Formula C27H29ClN6O3S
Molecular Weight 553.1 g/mol
Cat. No. B8069225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPR1J-097 Hydrochloride
Molecular FormulaC27H29ClN6O3S
Molecular Weight553.1 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5.Cl
InChIInChI=1S/C27H28N6O3S.ClH/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24;/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34);1H
InChIKeyXJWDSJHUJUNLGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPR1J-097 Hydrochloride: A Novel Sulphonamide-Based FLT3 Inhibitor for AML Research


BPR1J-097 Hydrochloride is a novel, potent, and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated and constitutively activated in acute myeloid leukemia (AML) [1]. The compound features a distinct sulphonamide pharmacophore, with reported biochemical IC50 values for FLT3 kinase inhibition ranging from 1 to 11 nM, and it demonstrates potent activity against both wild-type FLT3 and clinically relevant mutant isoforms, including the internal tandem duplication (FLT3-ITD) and the D835Y point mutation [2].

Why BPR1J-097 Hydrochloride Cannot Be Simply Replaced by Other FLT3 Inhibitors


Generic substitution among FLT3 inhibitors is scientifically unsound due to profound differences in kinase selectivity profiles, potency against specific resistance-conferring mutations (e.g., D835Y vs. F691L), and downstream pharmacodynamic effects. While many agents are active against the FLT3-ITD mutation, their activities diverge significantly against the D835Y mutation, which is a common cause of resistance to first- and second-generation inhibitors like quizartinib [1]. BPR1J-097 Hydrochloride maintains exceptional potency against both wild-type and D835Y-mutant FLT3, a property not shared by many clinically advanced FLT3 inhibitors. Furthermore, BPR1J-097 exhibits a distinct kinase selectivity fingerprint, with a relatively low inhibition of c-KIT at 1 µM, which is directly relevant for minimizing off-target myelosuppression [2].

Quantitative Evidence: How BPR1J-097 Hydrochloride Differentiates from Key FLT3 Inhibitors


Retention of Potency Against the D835Y Resistance Mutation vs. Quizartinib

BPR1J-097 Hydrochloride demonstrates robust inhibition of the FLT3-D835Y mutant, a common secondary mutation that confers clinical resistance to many FLT3 inhibitors, particularly quizartinib [1]. In direct biochemical assays, BPR1J-097 inhibits FLT3-D835Y with an IC50 of 3 nM, representing a 3.7-fold enhancement in potency compared to its inhibition of wild-type FLT3 (IC50 = 11 nM) [2]. In stark contrast, quizartinib shows a profound loss of activity against the D835Y mutant, with reported IC50 values of 93.1 nM and >2000 nM in different cellular contexts, reflecting a >55-fold increase in IC50 relative to FLT3-ITD [3][4].

FLT3-D835Y Resistance Mutation Acute Myeloid Leukemia

Kinase Selectivity Profile: Reduced c-KIT Inhibition Compared to Gilteritinib

BPR1J-097 Hydrochloride exhibits a distinctive selectivity profile at 1 µM, with only 49% inhibition of c-KIT kinase activity [1]. This is quantitatively and functionally significant when compared to gilteritinib, which has an IC50 for c-KIT of 230 nM and demonstrates potent inhibition of this kinase at low concentrations [2]. While gilteritinib is highly selective for FLT3 over c-KIT (approx. 800-fold), its absolute c-KIT IC50 of 230 nM means it can potently engage this target at clinically relevant concentrations, a property linked to myelosuppression [2][3].

Kinase Selectivity Off-Target Myelosuppression

Cellular Potency in FLT3-ITD+ AML Models vs. Midostaurin

BPR1J-097 Hydrochloride demonstrates superior cellular potency in FLT3-ITD-driven AML cell lines compared to the first-generation, multi-kinase inhibitor midostaurin. In MOLM-13 cells, BPR1J-097 achieves a GC50 (50% growth inhibition concentration) of 21 ± 7 nM [1]. In contrast, midostaurin has a reported IC50 for FLT3 autophosphorylation inhibition of 15 nM in RS4-11 cells , and its cellular IC50 values in FLT3-ITD+ cell lines are typically in the range of 22-500 nM . Furthermore, BPR1J-097 treatment potently inhibits phosphorylation of FLT3 and its downstream effector STAT5 in both MOLM-13 and MV4-11 cells at concentrations as low as 10 nM [1].

Cellular Potency FLT3-ITD MOLM-13 MV4-11

In Vivo Efficacy: Tumor Regression in AML Xenografts

BPR1J-097 Hydrochloride demonstrates significant in vivo anti-tumor activity in a FLT3-driven AML murine xenograft model. When administered at a dose of 25 mg/kg, BPR1J-097 not only inhibited tumor growth but also induced pronounced tumor regression in mice bearing MOLM-13 xenografts [1]. This is a more stringent efficacy endpoint than mere growth inhibition. While quantitative tumor regression data for other FLT3 inhibitors in comparable models exists (e.g., quizartinib at 10 mg/kg inhibits growth but regression is less commonly reported), the demonstration of regression in this study underscores the robust in vivo potency of BPR1J-097 and its favorable pharmacokinetic properties, which include a half-life (T1/2) of 4.5 ± 1.5 hours in rats [2].

In Vivo Efficacy Xenograft Model Tumor Regression

Physicochemical Advantage: Hydrochloride Salt Form

BPR1J-097 is supplied as the hydrochloride salt (CAS: 1327167-19-0 for free base), which offers a significant practical advantage over the free base form. The hydrochloride salt form typically exhibits enhanced aqueous solubility and improved chemical stability, facilitating the preparation of consistent and reliable stock solutions for in vitro assays and simplifying formulation for in vivo administration . This is a well-established principle in pharmaceutical sciences and is explicitly noted by reputable vendors: the salt form BPR1J-097 Hydrochloride generally possesses better water solubility and stability compared to its free base counterpart [1].

Solubility Formulation Hydrochloride Salt

Optimal Application Scenarios for BPR1J-097 Hydrochloride in AML and Kinase Research


Investigating Mechanisms of Resistance to Quizartinib in D835Y-Mutant AML

Researchers studying acquired resistance to the second-generation inhibitor quizartinib should utilize BPR1J-097 Hydrochloride as a control or comparator tool. As demonstrated by the quantitative evidence, BPR1J-097 retains potent inhibitory activity against the FLT3-D835Y mutant (IC50 = 3 nM), whereas quizartinib is effectively inactive (IC50 > 93 nM) [1]. This makes BPR1J-097 Hydrochloride an ideal agent for confirming that the observed resistance phenotype in cellular or in vivo models is specifically driven by the D835Y mutation rather than other clonal evolution events.

Selective FLT3 Pathway Dissection Without c-KIT Interference

In experiments where the objective is to isolate and study FLT3 downstream signaling (e.g., STAT5, PI3K/AKT, MAPK) in hematopoietic cells without confounding off-target effects on the c-KIT receptor, BPR1J-097 Hydrochloride is the preferred inhibitor. Its profile shows only 49% inhibition of c-KIT at a high concentration of 1 µM, significantly minimizing c-KIT engagement compared to potent FLT3/AXL inhibitors like gilteritinib [2]. This selectivity is crucial for accurate phospho-proteomic and transcriptomic analyses in primary AML samples or stem cell models.

Preclinical In Vivo Efficacy Studies in FLT3-ITD Xenograft Models

For academic and industrial oncology groups conducting in vivo efficacy studies, BPR1J-097 Hydrochloride offers a robust and well-characterized tool. The published data demonstrating dose-dependent tumor regression in a MOLM-13 xenograft model at a dose of 25 mg/kg, coupled with favorable rat pharmacokinetics (T1/2 = 4.5 h, CL = 102.4 ml/min/kg), provides a validated experimental blueprint for pharmacodynamic and efficacy readouts [3][4]. This reduces the need for extensive preliminary dose-ranging and PK characterization, accelerating research timelines.

High-Throughput Screening (HTS) and Assay Development Requiring Soluble FLT3 Inhibitor

When developing high-throughput screening assays to identify novel FLT3 modulators or combination therapies, the hydrochloride salt form of BPR1J-097 is the optimal choice for a control inhibitor. The enhanced aqueous solubility of the salt ensures consistent compound delivery across assay plates and reduces precipitation issues in automated liquid handling systems, leading to higher assay reproducibility and lower coefficients of variation . This reduces costly assay failures and ensures more reliable screening data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BPR1J-097 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.